N-(tert-Butyl)aziridine-2-carboxamide
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Overview
Description
N-(tert-Butyl)aziridine-2-carboxamide is a chemical compound that belongs to the class of aziridines, which are three-membered nitrogen-containing heterocycles
Preparation Methods
Synthetic Routes and Reaction Conditions
N-(tert-Butyl)aziridine-2-carboxamide can be synthesized through several methods. One common approach involves the cyclization of 1,2-amino alcohols or 1,2-azido alcohols. Another method includes the addition of carbenes to imines or nitrenes to alkenes . The aza-Michael-initiated ring closure of α-acyl acrylates and N-tosyloxy tert-butyl carbamates catalyzed by chiral amino thiourea is also a notable method .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of chiral catalysts and advanced synthetic procedures is common to achieve enantiomerically pure products .
Chemical Reactions Analysis
Types of Reactions
N-(tert-Butyl)aziridine-2-carboxamide undergoes various chemical reactions, including nucleophilic ring-opening reactions, oxidation, reduction, and substitution reactions . The high strain energy of the aziridine ring promotes its reactivity towards nucleophiles, leading to ring-opening and generation of alkylated products .
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles such as thiols, amines, and alcohols. The reactions often proceed under acidic or basic conditions, depending on the nucleophile involved .
Major Products Formed
The major products formed from these reactions include various alkylated derivatives, which can be further utilized in the synthesis of more complex molecules .
Scientific Research Applications
N-(tert-Butyl)aziridine-2-carboxamide has several scientific research applications:
Medicinal Chemistry: It has been studied for its potential as an anticancer agent due to its ability to selectively alkylate thiol groups of cancer cell surface proteins.
Organic Synthesis: The compound serves as a valuable building block for the synthesis of various nitrogen-containing compounds.
Biological Research: It is used in the study of protein disulfide isomerases (PDIs) and their role in cancer cell biology.
Industrial Applications: The compound is utilized in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of N-(tert-Butyl)aziridine-2-carboxamide involves the alkylation of thiol groups on the surface proteins of cancer cells. This selective alkylation disrupts the function of these proteins, leading to the inhibition of cancer cell growth . The compound also targets protein disulfide isomerases, which play a crucial role in the proper folding of proteins within the endoplasmic reticulum .
Comparison with Similar Compounds
Similar Compounds
- Aziridine-2-carboxamide
- Aziridine-2-carboxylate
- 2-Aziridinyl ketones
Uniqueness
N-(tert-Butyl)aziridine-2-carboxamide is unique due to its tert-butyl group, which enhances its stability and reactivity compared to other aziridine derivatives. This structural feature makes it a valuable compound in both research and industrial applications .
Properties
Molecular Formula |
C7H14N2O |
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Molecular Weight |
142.20 g/mol |
IUPAC Name |
N-tert-butylaziridine-2-carboxamide |
InChI |
InChI=1S/C7H14N2O/c1-7(2,3)9-6(10)5-4-8-5/h5,8H,4H2,1-3H3,(H,9,10) |
InChI Key |
NECOBHWYVWLQJQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)NC(=O)C1CN1 |
Origin of Product |
United States |
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